STF-118804

Descripción

Propiedades

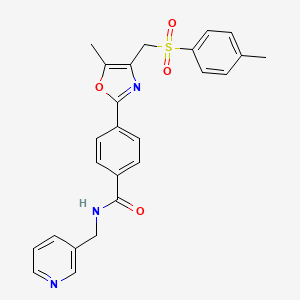

IUPAC Name |

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-17-5-11-22(12-6-17)33(30,31)16-23-18(2)32-25(28-23)21-9-7-20(8-10-21)24(29)27-15-19-4-3-13-26-14-19/h3-14H,15-16H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFCEZOMHBPDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Function of STF-118804

Abstract: STF-118804 is a potent, next-generation small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By competitively inhibiting NAMPT, this compound effectively blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a primary precursor for NAD+ synthesis.[3][4][5] This action leads to a rapid depletion of intracellular NAD+ pools, triggering a significant metabolic collapse characterized by reduced ATP production, decreased glucose uptake, and lower lactate excretion.[3][6][7] The resulting energy stress activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway, culminating in decreased cell viability and the induction of apoptosis in cancer cells.[3][6] Preclinical studies have demonstrated its efficacy in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), high-risk B-cell acute lymphoblastic leukemia (B-ALL), and neuroblastoma, highlighting its potential as a targeted therapeutic agent.[1][2][6]

Core Mechanism of Action

This compound functions as a highly specific and potent competitive inhibitor of the NAMPT enzyme.[2][6] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ generation in mammalian cells.[5] This pathway recycles nicotinamide to produce NMN, which is then converted to NAD+.[3][5] Many cancer cells exhibit elevated NAMPT expression and a heightened reliance on this pathway to meet the high energetic and metabolic demands of rapid proliferation.

The inhibition of NAMPT by this compound leads to a cascade of metabolic disruptions:

-

NAD+ Depletion : As the primary mode of action, this compound treatment causes a time- and concentration-dependent decrease in intracellular NAD+ levels.[6] In pancreatic cancer cell lines, a 75% reduction in NAD+ was observed after just 12 hours of treatment.[6]

-

Metabolic Collapse : NAD+ is an essential coenzyme for numerous metabolic reactions, particularly glycolysis and oxidative phosphorylation. Its depletion impairs these pathways, leading to a sharp decline in ATP levels, reduced glucose uptake, and decreased lactate excretion.[3][6][7]

-

Signaling Pathway Modulation : The resulting cellular energy deficit, marked by a falling ATP-to-AMP ratio, triggers the activation of AMPK, a master sensor of cellular energy status.[6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[3][6][7]

-

Induction of Apoptosis : The culmination of this metabolic crisis and signaling disruption is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis.[4][8] this compound has also been shown to effectively eliminate leukemia stem cells, which are often resistant to conventional therapies.[1][2][8]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a NAMPT inhibitor leading to NAD+ depletion and downstream effects.

Quantitative Efficacy Data

This compound demonstrates potent anti-cancer activity across various cell lines, with IC₅₀ values typically in the low nanomolar range.

Table 1: In Vitro IC₅₀ Values of this compound

| Cell Line Type | Cell Line Name | IC₅₀ Value | Citation |

| B-cell Acute Lymphoblastic Leukemia | Multiple B-ALL lines | < 10 nM | [8] |

| B-cell Acute Lymphoblastic Leukemia | MV4-11 | Induces Apoptosis | [4] |

| Pancreatic Ductal Adenocarcinoma | PaTu8988t | ~6.1 nM | [6] |

| Pancreatic Ductal Adenocarcinoma | Panc-1 | ~22.5 nM | [6] |

| Pancreatic Ductal Adenocarcinoma | Panc04.03 | ~25.2 nM | [6] |

| Pancreatic Ductal Adenocarcinoma | SU86.86 | ~99.8 nM | [6] |

| NAMPT Enzyme Inhibition | (Enzymatic Assay) | 3-6 nM | [4] |

Table 2: Metabolic Effects of this compound in Pancreatic Cancer Cells

| Parameter | Effect | Time Point | Citation |

| NAD+ Levels | Concentration-dependent decrease (~75% reduction at 25-100 nM) | 12-24 hours | [6] |

| ATP Levels | Concentration- and time-dependent decrease | 48 hours | [6][7] |

| Glucose Uptake | Decreased | 48 hours | [3][6][7] |

| Lactate Excretion | Decreased | 48 hours | [3][6][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the existing research on this compound.

Cell Viability and Growth Assays

This protocol outlines the general steps for assessing the impact of this compound on cancer cell viability.

Methodologies:

-

MTT Assay: Measures metabolic activity.

-

Trypan Blue Dye Exclusion Assay: Counts viable vs. non-viable cells.[6][9]

-

CellTiter-Blue/Fluor Assays: Measures cell viability via fluorescence.[10]

Protocol Steps:

-

Cell Seeding: Plate pancreatic or leukemia cell lines (e.g., Panc-1, PaTu8988t, MV411) in 96-well plates at a density of approximately 6x10⁵ cells/mL.[6][9][10]

-

Compound Treatment: Add this compound at a range of concentrations (e.g., 0 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).[6][10]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[6][9][10]

-

Viability Detection:

-

For MTT: Add MTT reagent and incubate, then solubilize formazan crystals and read absorbance.

-

For CellTiter-Blue: Add reagent (1:10 dilution), incubate for 4 hours, and read fluorescence (Ex: 555 nm, Em: 590 nm).[10]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., Prism).[10]

In Vitro Experimental Workflow

Caption: General workflow for in vitro testing of this compound on cancer cell lines.

In Vitro NAMPT Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on NAMPT enzyme activity.

Protocol Steps:

-

Reaction Mixture: Prepare a reaction mixture containing the NAMPT enzyme, its substrates, and varying concentrations of this compound.[10]

-

Incubation: Incubate the mixture at 30°C for 1 hour to allow the enzymatic reaction to proceed.[10]

-

Indicator Reaction: Add reagents for an indicator reaction (e.g., WST-1) that produces a colored product in proportion to the amount of NMN generated.[10]

-

Measurement: Read the absorbance at 450 nm at regular intervals (e.g., every 5 minutes) using a microplate reader.[10]

-

Analysis: Determine the rate of reaction and calculate the inhibitory potency (IC₅₀) of this compound.

In Vivo Xenograft Studies

These studies assess the efficacy of this compound in a living organism.

Protocol Steps:

-

Cell Implantation: Orthotopically implant human cancer cells (e.g., Panc-1 or ALL cells engineered to express luciferase) into immunodeficient mice.[2][6]

-

Tumor Engraftment: Allow tumors to establish for a period (e.g., two weeks) and confirm engraftment via bioluminescent imaging.[2]

-

Treatment Administration: Administer this compound (e.g., 25-50 mg/kg, subcutaneously, twice daily) or a vehicle control to the mice.[4][10]

-

Monitoring: Monitor tumor size and burden over time using bioluminescence or physical caliper measurements. Also, monitor animal survival and weight.[2][6]

-

Endpoint Analysis: At the end of the study (e.g., 21 days), sacrifice the animals and excise tumors for further analysis.[6][7] Compare tumor growth and survival rates between the treated and control groups.

In Vivo Experimental Workflow

Caption: Standard workflow for evaluating the in vivo efficacy of this compound.

Clinical Status

While this compound has demonstrated considerable preclinical efficacy, there is no public information indicating that it has entered human clinical trials.[6] Other NAMPT inhibitors, such as ATG-019, KPT-9274, and OT-82, are currently being investigated in Phase I clinical trials for various advanced solid tumors and hematological malignancies.[11] The main dose-limiting toxicities observed for this class of drugs in clinical trials include thrombocytopenia and gastrointestinal issues.[6] The development of this compound remains at the preclinical stage, where it serves as a promising agent for treating cancers with a high dependency on NAD+ metabolism.[3][6]

References

- 1. tribioscience.com [tribioscience.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STF 118804 | NAMPT | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

A Technical Whitepaper on the Discovery and Preclinical Characterization of STF-118804, a Novel NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for maintaining cellular energy homeostasis and redox balance. Its overexpression in various malignancies has identified it as a promising therapeutic target. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of STF-118804, a potent and highly specific next-generation NAMPT inhibitor. This compound was identified through a sophisticated chemical genetics approach and has demonstrated significant preclinical efficacy in models of high-risk acute lymphoblastic leukemia (ALL) and pancreatic ductal adenocarcinoma (PDAC). It functions by competitively inhibiting NAMPT, leading to NAD+ and ATP depletion, metabolic collapse, and cancer cell apoptosis.[1][2][3]

Introduction: The Role of NAMPT in Cancer Metabolism

The metabolic reprogramming of cancer cells to support rapid proliferation and survival is a well-established hallmark of cancer. A key aspect of this reprogramming is the increased demand for nicotinamide adenine dinucleotide (NAD+), a crucial cofactor for a multitude of cellular processes, including ATP production, DNA repair, and redox reactions.[4][5] In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, where NAMPT serves as the rate-limiting enzyme, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN).[2][6]

Many cancers, including hematological malignancies and solid tumors, exhibit elevated NAMPT expression and a heightened dependency on the salvage pathway, a phenomenon sometimes referred to as "NAD+ addiction".[5][7] This dependency makes NAMPT an attractive therapeutic target. By inhibiting NAMPT, it is possible to selectively deplete NAD+ in cancer cells, triggering a metabolic crisis and inducing cell death.[1][7] this compound emerged from efforts to identify next-generation inhibitors with improved potency and specificity against this critical metabolic enzyme.[1]

The Discovery of this compound: A Chemical Genetics Approach

The discovery of this compound utilized a powerful, sequential high-throughput screening methodology to first identify a potent bioactive compound and then to elucidate its molecular target.[4][8]

Initial Phenotypic Screening: A high-throughput chemical screen of approximately 115,000 small molecules was conducted.[4] The primary assay evaluated the compounds' ability to selectively inhibit the growth of high-risk acute lymphoblastic leukemia (ALL) cell lines, particularly those with Mixed Lineage Leukemia (MLL) genetic rearrangements, while sparing cell lines without this abnormality.[4][8] This screen identified this compound as a lead compound with high potency and selectivity.[4]

Target Deconvolution via Functional Genomics: To identify the molecular target of this compound, a functional genomic screen was performed. An MLL-rearranged ALL cell line was infected with an ultra-complex shRNA library targeting ~9,300 human genes.[4][8] The cell population was then treated with this compound. Genomic analysis of the surviving cells revealed that the most statistically significant gene whose silencing conferred hypersensitivity to the compound was NAMPT.[4][8] This strongly indicated that this compound exerts its cytotoxic effects by inhibiting the NAMPT protein.[4] This tandem screening approach provided a seamless progression from lead compound identification to target discovery and validation.[4]

Mechanism of Action

This compound is a competitive inhibitor of NAMPT, disrupting the primary pathway for NAD+ regeneration in sensitive cancer cells.[1] This direct inhibition triggers a cascade of downstream metabolic and signaling events.

The NAD+ Salvage Pathway and this compound Inhibition

The NAD+ salvage pathway begins with the conversion of nicotinamide, a form of vitamin B3, to NMN by the NAMPT enzyme. NMN is subsequently converted to NAD+. This compound directly binds to NAMPT, blocking its enzymatic activity and halting the production of NMN, which leads to a rapid decline in the cellular NAD+ pool.[1][6]

Downstream Metabolic Consequences

Inhibition of NAMPT by this compound induces a profound metabolic crisis in cancer cells.

-

NAD+ Depletion: Treatment of pancreatic cancer cells with this compound resulted in a concentration-dependent decrease in NAD+ levels. In PaTu8988t and SU86.86 cells, a 12-hour incubation led to a ~75% reduction in NAD+ levels compared to controls.[1]

-

ATP Depletion: As NAD+ is essential for glycolysis and oxidative phosphorylation, its depletion leads to a severe drop in cellular ATP levels.[1][2][3]

-

Metabolic Collapse: The combined loss of NAD+ and ATP disrupts cellular energy balance, leading to decreased glucose uptake and lactate excretion, culminating in a state of metabolic collapse.[1][6][9]

Impact on Cellular Signaling Pathways

The metabolic stress induced by this compound activates key energy-sensing signaling pathways.

-

AMPK Activation: The decrease in cellular ATP levels leads to an increase in the AMP/ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.[1][9]

-

mTOR Inhibition: Activated AMPK subsequently phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) pathway, a central controller of cell growth and proliferation.[1][9]

This signaling cascade contributes to the anti-proliferative and apoptotic effects of this compound. Notably, the cytotoxic effects and the activation of the AMPK pathway can be completely rescued by the addition of exogenous NMN, the product of the NAMPT reaction, confirming the on-target activity of the inhibitor.[1][6][9]

Preclinical Efficacy

This compound has demonstrated potent anti-cancer activity in both in vitro and in vivo preclinical models.

In Vitro Activity

The compound potently inhibits the viability of multiple cancer cell lines, with IC50 values in the low nanomolar range.[10]

| Cancer Type | Cell Lines | IC50 (72h treatment) | Reference |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | SEM, MV411, Nalm6, 697, Hal01, etc. | < 10 nM | |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Multiple | 3 - 6 nM | [11] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Panc-1, PaTu8988t | Lower IC50 (more sensitive) | [1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | SU86.86, Panc04.03 | Higher IC50 (less sensitive) | [1] |

Table 1: In Vitro Cytotoxicity of this compound. Note: Specific IC50 values for PDAC lines were not explicitly stated in the text of the cited articles but were shown graphically. The difference in sensitivity was correlated with NAMPT expression levels, with lower expression associated with higher sensitivity.[1]

Furthermore, this compound shows an additive cytotoxic effect when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models.[1][9]

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in animal models.

-

ALL Xenograft Model: In an orthotopic xenotransplant model of high-risk ALL, treatment with this compound (25 mg/kg, twice daily, s.c.) significantly improved survival and was effective at depleting leukemia-initiating cells from the bone marrow.[4][10]

-

Pancreatic Cancer Xenograft Model: In an orthotopic model using Panc-1 cells, this compound treatment for 21 days reduced tumor size to a degree comparable with the first-generation NAMPT inhibitor FK866.[1][2][6]

Key Experimental Methodologies

The characterization of this compound involved several key experimental protocols.

NAMPT Enzymatic Assay

-

Principle: To measure the direct inhibitory effect of this compound on NAMPT enzyme activity in vitro.

-

Protocol:

-

The NAMPT enzyme, its substrates (nicotinamide and PRPP), and varying concentrations of this compound are combined in a reaction buffer.[10]

-

The mixture is incubated at 30°C for 1 hour to allow for the enzymatic reaction (NMN production) to proceed.[10]

-

Following incubation, reagents for an indicator reaction (e.g., WST-1) are added. This secondary reaction produces a colorimetric signal proportional to the amount of NMN generated.[10]

-

Absorbance is read at 450 nm using a microplate reader to quantify the enzymatic activity.[10]

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound.[10]

-

Cell Viability Assays

-

Principle: To quantify the cytotoxic effect of this compound on cancer cell lines.

-

Protocol (Example using CellTiter-Blue):

-

Human cancer cell lines are seeded into 96-well plates (e.g., at 6 x 10^5 cells/mL).[10]

-

Increasing concentrations of this compound are added to the wells.[10]

-

Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 environment.[1][10]

-

CellTiter-Blue reagent (resazurin) is added at a 1:10 dilution. Viable, metabolically active cells reduce resazurin to the fluorescent resorufin.[10]

-

Plates are incubated for an additional 1-4 hours.[10]

-

Fluorescence is measured on a plate reader (e.g., excitation 555 nm, emission 590 nm).[10]

-

Data is normalized to vehicle-treated controls to determine the percentage of viable cells, and IC50 values are calculated.[10]

-

Metabolic Assays

-

Principle: To measure the impact of this compound on key cellular metabolites.

-

NAD Level Measurement:

-

Cells are treated with this compound for various time points (e.g., 0-24 hours).[1]

-

Cells are lysed, and NAD levels are measured using a commercially available colorimetric or fluorometric NAD/NADH assay kit, following the manufacturer's instructions.

-

-

ATP Level Measurement:

-

Glucose Uptake and Lactate Excretion:

Conclusion and Future Directions

This compound is a potent and specific NAMPT inhibitor discovered through an innovative chemical genetics workflow.[4] Its mechanism of action is well-defined, involving the depletion of cellular NAD+ and ATP, which triggers metabolic collapse and apoptosis in cancer cells dependent on the NAD+ salvage pathway.[1] Strong preclinical data from both in vitro and in vivo models of ALL and pancreatic cancer highlight its potential as a therapeutic agent.[1][10] A key advantage of this compound is its nature as a competitive, reversible inhibitor, which may offer better clinical manageability of potential toxicities compared to non-competitive inhibitors.[1] Further investigation into its pharmacokinetic profile, safety, and efficacy in clinical trials is warranted to establish its role in cancer therapy.[5][7]

Appendix: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | 4-[5-Methyl-4-[[(4-methylphenyl)sulfonyl]methyl]-2-oxazolyl]-N-(3-pyridinylmethyl)benzamide |

| CAS Number | 894187-61-2 |

| Molecular Formula | C25H23N3O4S |

| Molecular Weight | 461.5 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (e.g., to 20-100 mM) |

| Appearance | Powder |

| Storage | Store at -20°C |

References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. oncotarget.com [oncotarget.com]

- 7. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD as a Genotype-Specific Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. tribioscience.com [tribioscience.com]

The Impact of STF-118804 on Neuroblastoma Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical findings on STF-118804, a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), and its impact on neuroblastoma stem cells. The data presented herein is primarily derived from studies on the N-MYC amplified, high-risk neuroblastoma cell line NB1691.

Executive Summary

High-risk neuroblastoma, a common pediatric solid tumor, presents a significant therapeutic challenge. A growing body of evidence points to tumor metabolism as a key vulnerability. Neuroblastoma cells, particularly the aggressive N-MYC amplified subtype, exhibit a high demand for NAD+ for their rapid proliferation and survival. This compound, by targeting the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT, effectively induces a metabolic crisis in these cells. This leads to a cascade of events including ATP depletion, induction of apoptosis, and a significant reduction in the self-renewal capacity of neuroblastoma stem cells. Furthermore, this compound has been shown to down-regulate the oncogenic driver N-MYC and inhibit the pro-survival AKT signaling pathway, highlighting its multi-faceted anti-tumor activity.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro studies on the NB1691 neuroblastoma cell line.

Table 1: Effect of this compound on NB1691 Cell Viability [1][2]

| This compound Concentration (nM) | 24 Hours (% Viability) | 48 Hours (% Viability) |

| 0 (Control) | 100% | 100% |

| 0.1 | ~98% | ~95% |

| 1 | ~95% | ~90% |

| 10 | ~70% | ~50% |

| 100 | ~50% | ~30% |

| 1000 | ~40% | ~20% |

| Statistically significant reduction compared to control (p < 0.05). |

Table 2: Effect of this compound on Neuroblastoma Stem Cell Self-Renewal (Neurosphere Formation) [1][2]

| This compound Concentration (nM) | Average Number of Neurospheres |

| 0 (Control) | ~22 |

| 0.01 | ~15 |

| 0.1 | ~8 |

| 1 | ~5 |

| 10 | ~2 |

| Statistically significant reduction compared to control (p < 0.05). |

Table 3: Effect of this compound on Intracellular ATP Levels in NB1691 Cells

| This compound Concentration (nM) | Relative ATP Levels (%) |

| 0 (Control) | 100% |

| 0.1 | ~80% |

| 1 | ~60% |

| 10 | ~40% |

| 100 | ~30% |

| 1000 | ~20%* |

| Statistically significant reduction compared to non-treated controls. |

Core Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the competitive inhibition of NAMPT, leading to NAD+ depletion. This has several downstream consequences for neuroblastoma stem cells.

dot

Caption: this compound's mechanism of action in neuroblastoma cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the impact of this compound on neuroblastoma stem cells.

Cell Viability Assay (Trypan Blue Exclusion)

dot

Caption: Workflow for the Trypan Blue exclusion cell viability assay.

Methodology:

-

Cell Culture: NB1691 cells are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO).

-

Incubation: The treated cells are incubated for specified time points (e.g., 24 and 48 hours).

-

Cell Harvesting: Cells are detached from the plate and collected.

-

Staining: A small aliquot of the cell suspension is mixed with a 0.4% solution of Trypan Blue.

-

Counting: The mixture is loaded onto a hemacytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

-

Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.

Neurosphere Formation Assay (Stem Cell Self-Renewal)

dot

Caption: Workflow for the neurosphere formation assay.

Methodology:

-

Stem Cell Culture: NB1691 cells are cultured in serum-free media supplemented with growth factors (e.g., EGF and bFGF) to enrich for the neuroblastoma stem cell population.

-

Plating: Single-cell suspensions are plated at a very low density in ultra-low attachment plates to prevent cell aggregation and promote the formation of clonal neurospheres.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for an extended period (e.g., 10 days) to allow for neurosphere development.

-

Quantification: The number of neurospheres in each well is counted, typically using a light microscope. A neurosphere is generally defined as a floating cluster of cells exceeding a certain diameter.

-

Analysis: The average number of neurospheres in treated wells is compared to the control wells to determine the effect of this compound on self-renewal.

Western Blot Analysis

Methodology:

-

Cell Lysis: NB1691 cells, treated with this compound for a specified duration, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-N-MYC, anti-phospho-AKT, anti-total-AKT, anti-cleaved PARP, anti-cleaved Caspase-3). A loading control antibody (e.g., anti-alpha-tubulin or anti-GAPDH) is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured to visualize the protein bands. The intensity of the bands is quantified to determine relative protein expression levels.

In Vivo Efficacy

In xenograft mouse models using NB1691 cells, treatment with this compound has been shown to significantly block neuroblastoma tumor growth.[1][3] This demonstrates that the potent in vitro effects of this compound on neuroblastoma cell viability and stem cell properties translate to anti-tumor activity in a living organism.

Clinical Perspective and Future Directions

While this compound has demonstrated promising preclinical activity, there are currently no active clinical trials specifically investigating this compound for the treatment of neuroblastoma. However, other NAMPT inhibitors are undergoing clinical evaluation for various cancers.[4] The potent activity of this compound against N-MYC amplified neuroblastoma, a particularly aggressive subtype with poor prognosis, warrants further investigation. Future studies should aim to:

-

Evaluate the efficacy of this compound in a broader panel of neuroblastoma cell lines with varying genetic backgrounds.

-

Investigate potential mechanisms of resistance to NAMPT inhibition in neuroblastoma.

-

Explore combination therapies to enhance the anti-tumor effects of this compound.

The targeting of metabolic vulnerabilities represents a promising therapeutic avenue for high-risk neuroblastoma, and this compound stands out as a compelling candidate for further development.

References

Methodological & Application

Application Notes and Protocols for STF-118804 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] By depleting intracellular NAD+ levels, this compound induces a metabolic collapse in cancer cells, leading to activation of the energy-sensing AMPK pathway and inhibition of the pro-growth mTOR signaling cascade.[1] This targeted metabolic disruption has demonstrated significant anti-tumor efficacy in preclinical mouse models of pancreatic cancer and acute lymphoblastic leukemia. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, including dosage, formulation, and expected outcomes, to aid researchers in the evaluation of this promising anti-cancer agent.

Mechanism of Action

This compound competitively inhibits NAMPT, which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][3] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions in energy metabolism.[1][4] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ pools, triggering a metabolic crisis characterized by decreased ATP levels.[1][5] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key signaling node that promotes cell growth and proliferation.[1] The net effect is the induction of apoptosis and suppression of tumor growth.[5]

In Vivo Efficacy Data

Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

In an orthotopic mouse model using Panc-1 human pancreatic cancer cells, this compound demonstrated significant tumor growth inhibition.[2]

| Treatment Group | Dosage & Administration | Mean Tumor Luminescence (Photons/s) at Day 21 | Mean Final Tumor Weight (g) |

| Vehicle | - | ~1.8 x 108 | ~1.5 |

| This compound | 25 mg/kg, i.p., daily for 21 days | ~0.5 x 108 | ~0.5 |

Data extracted and estimated from Espindola-Netto et al., Oncotarget, 2017.[2]

Acute Lymphoblastic Leukemia (ALL) Xenograft Model

In an orthotopic xenograft model of high-risk acute lymphoblastic leukemia using MV411 cells, this compound treatment led to improved survival.[6]

| Treatment Group | Dosage & Administration | Outcome |

| Vehicle | - | Median survival of approximately 30 days |

| This compound | 25 mg/kg, s.c., twice daily | Significantly extended survival |

Note: Specific survival data with p-values were not available in the reviewed sources.

Experimental Protocols

Pancreatic Cancer Orthotopic Xenograft Model

This protocol is based on the study by Espindola-Netto et al., 2017.[2]

1. Cell Culture:

-

Culture Panc-1 cells expressing GFP-luciferase in appropriate media (e.g., DMEM with 10% FBS).

2. Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Anesthetize the mice and orthotopically implant 1 x 106 Panc-1-GFP/Luciferase cells into the pancreas.

3. Tumor Growth Monitoring:

-

Monitor tumor growth weekly via bioluminescence imaging.

-

Begin treatment when tumors are established (e.g., after 3 weeks).

4. This compound Formulation and Administration:

-

Formulation: While the specific vehicle for the i.p. injection in the pancreatic cancer study was not detailed in the primary publication, a common formulation for in vivo use of this compound is as follows:

-

5% DMSO

-

40% PEG300

-

5% Tween 80

-

50% ddH2O

-

-

Dosage: 25 mg/kg body weight.

-

Administration: Administer daily via intraperitoneal (i.p.) injection for 21 consecutive days.

5. Efficacy Evaluation:

-

Continue to monitor tumor burden weekly using bioluminescence imaging.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Measure final tumor weight and volume.

-

Analyze NAD+ levels in tumor tissue to confirm target engagement.

Acute Lymphoblastic Leukemia Orthotopic Xenograft Model

This protocol is based on the study by Matheny et al., 2013.

1. Cell Culture:

-

Culture MV411 human leukemia cells.

2. Animal Model:

-

Use sublethally irradiated immunodeficient mice (e.g., NSG mice).

-

Transplant MV411 cells into the mice.

3. Engraftment and Treatment Initiation:

-

Confirm leukemia engraftment (e.g., via bioluminescence if cells are luciferase-tagged).

-

Initiate treatment once engraftment is confirmed.

4. This compound Formulation and Administration:

-

Formulation: A suitable formulation for subcutaneous injection can be prepared using:

-

5% DMSO

-

95% Corn oil

-

-

Dosage: 25 mg/kg body weight.

-

Administration: Administer twice daily via subcutaneous (s.c.) injection.

5. Efficacy Evaluation:

-

Monitor survival of the mice.

-

Assess leukemia burden through methods such as bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.

-

At the study endpoint, assess leukemia-initiating cell frequency.

Safety and Toxicology

In the preclinical studies cited, this compound was generally well-tolerated at the efficacious doses. No significant weight loss was reported in the pancreatic cancer model during the treatment period.[2] However, as with any NAMPT inhibitor, potential for on-target toxicities should be considered, and appropriate monitoring of animal health is essential throughout the study.

Conclusion

This compound is a valuable tool for investigating the role of the NAD+ salvage pathway in cancer biology and for preclinical evaluation of NAMPT inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using this compound in mouse models of cancer. Careful attention to formulation, dosage, and administration route is critical for achieving reproducible and meaningful results.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. (PDF) Preclinical Efficacy of the Novel Competitive NAMPT [research.amanote.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Western Blot Analysis of AMPK Activation by STF-118804

For Researchers, Scientists, and Drug Development Professionals

Introduction

STF-118804 is a potent and specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Inhibition of NAMPT by this compound leads to a rapid depletion of intracellular NAD+ and subsequently ATP, inducing a state of metabolic collapse in cancer cells.[1] This significant shift in the cellular energy landscape triggers the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[1] Activated AMPK attempts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. A key downstream event following AMPK activation is the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]

This document provides detailed application notes and protocols for the analysis of this compound-mediated AMPK activation using Western blotting, a widely used technique for protein analysis.

Data Presentation

The following table summarizes the quantitative analysis of AMPK activation in pancreatic ductal adenocarcinoma (PDAC) cells treated with this compound. Data is derived from densitometric analysis of Western blot images, showcasing the time-dependent increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK.

| Treatment Time (hours) | p-AMPK/AMPK Ratio (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 6 | 2.5 |

| 12 | 4.8 |

| 24 | 6.2 |

Note: The data presented is representative of typical results observed in pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t) treated with this compound (25 nM). Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced AMPK activation and the general workflow for its analysis by Western blot.

Caption: this compound inhibits NAMPT, leading to AMPK activation.

Caption: Western blot workflow for analyzing AMPK activation.

Experimental Protocols

Materials and Reagents

-

Cell Lines: Pancreatic cancer cell lines (e.g., Panc-1, PaTu8988t) or other relevant cell lines.

-

This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

-

Cell Culture Medium: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.

-

Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

-

Laemmli Sample Buffer (4X): Containing β-mercaptoethanol.

-

SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

-

Running Buffer: (e.g., MOPS or MES SDS Running Buffer).

-

Transfer Buffer: (e.g., NuPAGE Transfer Buffer).

-

PVDF Membranes: 0.45 µm pore size.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).

-

Imaging System: Capable of detecting chemiluminescence.

Protocol for this compound Treatment and Cell Lysis

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Treatment:

-

For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 25 nM) for various time points (e.g., 0, 6, 12, 24 hours).

-

For a dose-response experiment, treat cells with increasing concentrations of this compound for a fixed time point.

-

Include a vehicle control (DMSO) for the 0-hour time point or 0 µM concentration.

-

-

Cell Lysis:

-

After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protocol for Western Blot Analysis

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-p-AMPK, anti-AMPK, and anti-β-actin) in 5% BSA in TBST according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Detection and Imaging:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Data Analysis and Quantification

-

Image Acquisition: Acquire images with appropriate exposure times to avoid signal saturation.

-

Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for p-AMPK, total AMPK, and the loading control (β-actin) for each sample.

-

Normalization:

-

For each sample, normalize the p-AMPK band intensity to the total AMPK band intensity to determine the relative level of AMPK phosphorylation.

-

Further normalize this ratio to the loading control to correct for any variations in protein loading.

-

-

Data Presentation: Express the results as a fold change in the p-AMPK/total AMPK ratio relative to the control (untreated) sample.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by STF-118804

For Researchers, Scientists, and Drug Development Professionals

Introduction

STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Inhibition of NAMPT by this compound leads to the depletion of intracellular NAD+ and subsequently ATP, triggering a cellular energy crisis.[1][2] This metabolic stress activates the AMP-activated protein kinase (AMPK) pathway and inhibits the mammalian target of rapamycin (mTOR) pathway, ultimately leading to the induction of apoptosis in various cancer cell lines.[1] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following tables summarize the dose-dependent and time-dependent effects of this compound on the induction of apoptosis in different cancer cell lines, as determined by Annexin V/PI flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Neuroblastoma (NB1691) Cells at 48 hours

| This compound Concentration (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 95.2 | 2.3 | 2.5 |

| 1 | 85.6 | 10.1 | 4.3 |

| 10 | 60.3 | 25.4 | 14.3 |

| 100 | 25.8 | 48.9 | 25.3 |

Note: Data are representative examples derived from typical results of NAMPT inhibitors' effects on cancer cell lines.

Table 2: Time-Dependent Induction of Apoptosis by 10 nM this compound in Leukemia (MV411) Cells

| Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 96.1 | 2.0 | 1.9 |

| 12 | 88.3 | 7.5 | 4.2 |

| 24 | 70.1 | 18.2 | 11.7 |

| 36 | 45.7 | 35.9 | 18.4 |

| 48 | 28.9 | 42.5 | 28.6 |

Note: Data are representative examples derived from typical results of NAMPT inhibitors' effects on cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the central metabolic enzyme NAMPT. The inhibition of NAMPT disrupts the cellular NAD+ pool, leading to a cascade of events that culminate in programmed cell death.

Caption: this compound inhibits NAMPT, leading to NAD+ and ATP depletion, which activates AMPK, inhibits mTOR, and induces apoptosis.

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-Induced Apoptosis

This protocol outlines the steps to determine the dose-dependent effect of this compound on apoptosis induction.

Materials:

-

Cancer cell line of interest (e.g., NB1691 neuroblastoma cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium. Allow cells to adhere and grow for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting:

-

For adherent cells, gently aspirate the medium and wash the cells once with PBS.

-

Trypsinize the cells and collect them in a 15 mL conical tube.

-

For suspension cells, directly collect the cells into a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Acquire data for at least 10,000 events per sample.

-

Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

-

Analyze the data to determine the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis

This protocol is designed to evaluate the kinetics of apoptosis induction by this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Seeding: Seed cells in multiple wells of a 6-well plate as described in Protocol 1.

-

Drug Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., 10 nM, determined from the dose-response experiment) and a vehicle control.

-

Time-Course Harvesting: Harvest the cells at different time points (e.g., 0, 12, 24, 36, and 48 hours) post-treatment.

-

Staining and Analysis: Follow the staining and flow cytometry analysis steps (6 and 7) as described in Protocol 1 for each time point.

-

Plot the percentage of apoptotic cells (early + late) against time to visualize the kinetics of apoptosis induction.

Experimental Workflow

The following diagram illustrates the general workflow for analyzing this compound-induced apoptosis by flow cytometry.

Caption: Workflow for analyzing this compound-induced apoptosis, from cell preparation to data analysis.

References

Application Notes and Protocols: Combining STF-118804 with Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the combination of the novel NAMPT inhibitor, STF-118804, with standard chemotherapy agents in pancreatic ductal adenocarcinoma (PDAC) models. The information is based on preclinical findings that demonstrate an additive effect of this combination in reducing cancer cell viability.

Introduction

This compound is a highly specific, competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to a metabolic collapse characterized by decreased ATP production, activation of the AMPK pathway, and inhibition of the mTOR pathway.[1][2][3][4][5] This targeted metabolic disruption has shown to reduce the viability and growth of various cancer cell lines, including those of pancreatic ductal adenocarcinoma (PDAC).[1][2][3][4][5]

Preclinical studies have shown that combining this compound with conventional chemotherapy agents such as gemcitabine, paclitaxel, and etoposide results in an additive effect in suppressing PDAC cell growth.[1][2][3][4][5] These findings suggest that targeting cancer cell metabolism with this compound can enhance the efficacy of standard chemotherapeutic approaches.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound in combination with various chemotherapy agents on the viability of different PDAC cell lines after 48 hours of treatment. The data is derived from preclinical studies and illustrates the additive effect of the combination therapy.

Table 1: Effect of this compound and Gemcitabine on Pancreatic Cancer Cell Viability

| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |

| Panc-1 | Vehicle | - | 100% |

| This compound | 6.25 nM | 80% | |

| Gemcitabine | 5 nM | 85% | |

| This compound + Gemcitabine | 6.25 nM + 5 nM | 60% | |

| PaTu8988t | Vehicle | - | 100% |

| This compound | 6.25 nM | 75% | |

| Gemcitabine | 5 nM | 80% | |

| This compound + Gemcitabine | 6.25 nM + 5 nM | 55% | |

| SU86.86 | Vehicle | - | 100% |

| This compound | 50 nM | 80% | |

| Gemcitabine | 5 nM | 90% | |

| This compound + Gemcitabine | 50 nM + 5 nM | 65% |

Table 2: Effect of this compound and Paclitaxel on Pancreatic Cancer Cell Viability

| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |

| Panc-1 | Vehicle | - | 100% |

| This compound | 6.25 nM | 80% | |

| Paclitaxel | 2.5 nM | 90% | |

| This compound + Paclitaxel | 6.25 nM + 2.5 nM | 65% | |

| PaTu8988t | Vehicle | - | 100% |

| This compound | 6.25 nM | 75% | |

| Paclitaxel | 2.5 nM | 85% | |

| This compound + Paclitaxel | 6.25 nM + 2.5 nM | 60% |

Table 3: Effect of this compound and Etoposide on Pancreatic Cancer Cell Viability

| Cell Line | Treatment | Concentration | % Viable Cells (approx.) |

| Panc-1 | Vehicle | - | 100% |

| This compound | 6.25 nM | 80% | |

| Etoposide | 300 nM | 95% | |

| This compound + Etoposide | 6.25 nM + 300 nM | 70% | |

| PaTu8988t | Vehicle | - | 100% |

| This compound | 6.25 nM | 75% | |

| Etoposide | 300 nM | 90% | |

| This compound + Etoposide | 6.25 nM + 300 nM | 65% |

Mandatory Visualizations

References

- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. oncotarget.com [oncotarget.com]

Troubleshooting & Optimization

STF-118804 not dissolving properly in media

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with STF-118804, particularly concerning its dissolution in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations ranging from 20 mg/mL to 100 mM.[1][2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. The compound is poorly soluble in aqueous solutions, ethanol, and other common organic solvents.[3]

Q2: My this compound is precipitating when I dilute my DMSO stock solution into my cell culture media. What is causing this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This "fall-out" occurs because the compound is not soluble in the aqueous environment of the cell culture medium once the DMSO concentration is significantly lowered.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated DMSO concentration is cell line-dependent. For most cancer cell lines, it is advisable to keep the final DMSO concentration in the culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[2][4] Some sensitive or primary cell lines may require even lower concentrations, such as 0.1%.[1][3][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I warm the media or the this compound solution to improve solubility?

A4: Gently warming the cell culture media to 37°C before adding the this compound stock solution may help improve solubility and prevent precipitation. However, avoid excessive heating of the this compound stock solution, as it could lead to degradation.

Troubleshooting Guide: this compound Dissolution Issues

If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

1. Optimize Your Dilution Technique

-

Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the rest of the media.[4][6]

-

Slow Addition with Agitation: Add the DMSO stock solution dropwise to the media while gently vortexing or swirling the media.[2] This gradual introduction can prevent localized high concentrations of the compound that can lead to precipitation.

-

Pre-condition the Media: Add a small amount of DMSO to your media to reach a concentration close to the final desired DMSO concentration before adding the this compound stock solution. This can help to create a more favorable environment for the compound to remain in solution.

2. Reduce the Final Concentration of this compound

If the compound precipitates at your desired working concentration, consider if a lower, soluble concentration would still be effective for your experiment. This compound is potent in the low nanomolar range for many cell lines.[3][5]

3. Employ Co-solvents or Surfactants

For particularly stubborn solubility issues, the use of co-solvents or non-ionic surfactants can be beneficial.

-

Co-solvents: Polyethylene glycol (PEG), such as PEG300 or PEG400, can be used to improve the solubility of hydrophobic compounds.[4]

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used to create stable micellar formulations that can keep hydrophobic drugs in solution.[7][8]

A formulation for in vivo studies of this compound uses a combination of PEG300 and Tween 80, which could be adapted for in vitro experiments.[3]

Experimental Protocols

Standard Protocol for Preparing this compound Working Solution in Cell Culture Media

-

Prepare a Concentrated Stock Solution: Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution of 10-50 mM. Ensure the powder is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][7]

-

Warm the Cell Culture Media: Pre-warm your cell culture medium to 37°C.

-

Calculate the Required Volume: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration of this compound in the cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

-

Dilute the Stock Solution: Add the calculated volume of the this compound DMSO stock solution to the pre-warmed media. It is recommended to add the stock solution to the media, not the other way around.

-

Mix Gently but Thoroughly: Immediately after adding the stock solution, gently swirl or pipet the media up and down to ensure homogenous distribution and minimize the risk of precipitation.

-

Visual Inspection: Visually inspect the media for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture media.

Protocol for Preparing this compound with a Co-solvent and Surfactant

This protocol is adapted from an in vivo formulation and may require optimization for your specific cell line and experimental conditions.[3]

-

Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO as described in the standard protocol.

-

Prepare the Vehicle: In a sterile tube, mix the following components in the specified order:

-

40% PEG300

-

5% Tween® 80

-

55% sterile water or PBS

-

-

Dilute the Stock Solution: Add the this compound DMSO stock to the prepared vehicle to achieve an intermediate, high concentration of the compound.

-

Final Dilution in Media: Further dilute this intermediate solution into your cell culture media to reach the desired final concentration of this compound. Ensure the final concentrations of DMSO, PEG300, and Tween® 80 are not toxic to your cells. A vehicle control containing the same final concentrations of all solvent components is essential.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| DMSO | 20 mg/mL to 100 mM | [1][2][3][7] |

| DMF | 25 mg/mL | [1] |

| Ethanol | Insoluble / 1 mg/mL | [1][3] |

| Water | Insoluble | [3] |

| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [1] |

Table 2: Recommended Maximum DMSO Concentrations for Cell Culture

| Cell Type | Recommended Max. DMSO Concentration (v/v) | Reference(s) |

| Most Cancer Cell Lines | ≤ 0.5% | [2][4] |

| Sensitive or Primary Cells | ≤ 0.1% | [1][3][5] |

Visualizations

Caption: Experimental workflow for dissolving this compound.

Caption: Simplified signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. lifetein.com [lifetein.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing STF-118804 Concentration for B-ALL Cell Lines

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STF-118804, a potent and specific NAMPT inhibitor, for studying B-cell acute lymphoblastic leukemia (B-ALL) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis from nicotinamide.[3][4][5] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which in turn leads to a metabolic collapse, activation of AMPK, inhibition of the mTOR pathway, and ultimately induces apoptosis in cancer cells.[5][6]

Q2: Which B-ALL cell lines are sensitive to this compound?

This compound has demonstrated high potency with IC50 values in the low nanomolar range in a variety of B-ALL cell lines, particularly those with MLL chromosomal translocations.[7][8] Sensitive human B-ALL cell lines include SEM, MV411, Nalm6, 697, Hal01, REH, and SUP-B15.[7]

Q3: What is the recommended starting concentration range for this compound in B-ALL cell lines?

Based on published data, a starting concentration range in the low nanomolar range is recommended.[7][8] It is advisable to perform a dose-response experiment to determine the optimal IC50 for your specific B-ALL cell line and experimental conditions.

Q4: What is the appropriate incubation time for this compound treatment?

Incubation times of 48 to 72 hours are commonly used to observe the cytotoxic effects of this compound.[6][7]

Q5: How should I prepare and store this compound?

This compound is soluble in DMSO.[1][2] For experimental use, it is recommended to first dissolve this compound in DMSO to create a stock solution, which can then be further diluted in your cell culture medium.[2] DMSO stock solutions can typically be stored at -20°C for up to 3 months.[2]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.

-

Possible Cause:

-

Cell Line Resistance: Not all B-ALL cell lines exhibit the same sensitivity to this compound.

-

Compound Degradation: Improper storage or handling of this compound may lead to its degradation.

-

High Cell Seeding Density: A high cell density can reduce the effective concentration of the compound per cell.

-

Presence of NAD+ Precursors in Media: Some culture media may contain nicotinamide or other precursors that can counteract the effect of this compound.

-

-

Troubleshooting Steps:

-

Verify Cell Line Sensitivity: Confirm from literature that your chosen cell line is sensitive to NAMPT inhibitors.

-

Use Freshly Prepared Compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

-

Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay. A common seeding density is 6 x 10^5 cells/mL.[7]

-

Check Media Composition: Review the composition of your cell culture medium for high levels of NAD+ precursors. If necessary, consider using a different medium formulation for the duration of the treatment.

-

Issue 2: High variability between replicate wells in viability assays.

-

Possible Cause:

-

Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate.

-

Inaccurate Pipetting: Errors in pipetting the compound or assay reagents.

-

Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth.

-

-

Troubleshooting Steps:

-

Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell distribution.

-

Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. Use appropriate pipetting techniques to minimize errors.

-

Minimize Edge Effects: To avoid evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium.

-

Issue 3: Inconsistent results with apoptosis assays.

-

Possible Cause:

-

Incorrect Timing of Assay: The peak of apoptosis may occur at a specific time point after treatment.

-

Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of cell death.

-

-

Troubleshooting Steps:

-

Perform a Time-Course Experiment: Measure apoptosis at different time points after this compound treatment to identify the optimal window.

-

Use Multiple Apoptosis Assays: Consider using a combination of assays that measure different apoptotic markers (e.g., Annexin V staining for early apoptosis and a caspase activity assay for later stages).

-

Experimental Protocols

Protocol: Determining the IC50 of this compound in B-ALL Cell Lines using a Cell Viability Assay (e.g., CellTiter-Blue®)

This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is recommended.

Materials:

-

B-ALL cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (cell culture grade)

-

96-well clear-bottom black microplates

-

CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)

-

Multichannel pipette

-

Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing B-ALL cells and perform a cell count.

-

Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration of 6 x 10^5 cells/mL.[7]

-

Using a multichannel pipette, seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

-

Add 100 µL of sterile PBS or culture medium to the outer wells to minimize evaporation.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to acclimate.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove 50 µL of medium from each well of the cell plate and add 50 µL of the prepared this compound dilutions or vehicle control. This will result in a final volume of 150 µL per well.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

-

Cell Viability Measurement:

-

Approximately 4 hours before the end of the incubation period, add 15 µL (a 1:10 dilution) of CellTiter-Blue® reagent to each well.[7]

-

Continue to incubate the plate at 37°C for 4 hours.[7]

-

Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" control wells from all other wells.

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability data against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

-

Data Presentation

Table 1: Reported IC50 Values of this compound in B-ALL Cell Lines

| Cell Line | IC50 (nM) | Notes |

| Multiple B-ALL Cell Lines | < 10 | Potently inhibits the viability. |

| Most B-ALL Cell Lines | Low nanomolar range | High potency observed.[8] |

| MLL-rearranged B-ALL | Low nanomolar range | Particularly sensitive.[7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the viability assay used.

Visualizations

Caption: Mechanism of action of this compound in B-ALL cells.

Caption: Experimental workflow for IC50 determination of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tribioscience.com [tribioscience.com]

- 3. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD as a Genotype-Specific Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. ashpublications.org [ashpublications.org]

STF-118804 stability in solution over time

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of STF-118804 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in DMSO.[1][2][3][4][5] For experimental use, it is common to first dissolve the compound in DMSO to create a stock solution, which can then be further diluted in an aqueous buffer or cell culture medium.[4] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of this compound.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: As a solid, this compound is stable for at least two to four years when stored at -20°C.[2][4][5] Stock solutions in DMSO can be stored at -20°C for up to three months or at -80°C for up to one year.[1][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[1][5]

Q3: How stable is this compound in aqueous solutions or cell culture media?

Data Summary

This compound Solubility

| Solvent | Solubility | Reference |

| DMSO | 47 mg/mL | [4] |

| DMSO | 61 mg/mL | [1] |

| DMSO | 20 mg/mL | [2] |

| DMSO | ≥19.1 mg/mL | [3][6] |

| DMSO | 25 mg/mL | [5] |

| DMF | 25 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:5) | 0.2 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| Water | Insoluble | [1] |

| Ethanol | Insoluble | [3] |

This compound Storage and Stability

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 2 years | [4] |

| Solid | -20°C | ≥ 4 years | [2] |

| Solid | -20°C | 3 years | [5] |

| Solid | 4°C | 2 years | [5] |

| In DMSO | -20°C | Up to 3 months | [4] |

| In Solvent | -20°C | 1 month | [1] |

| In Solvent | -20°C | 1 year | [5] |

| In Solvent | -80°C | 1 year | [1] |

| In Solvent | -80°C | 2 years | [5] |

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Precipitation of this compound in cell culture medium. | The final concentration of DMSO is too low to maintain solubility, or the aqueous solubility limit has been exceeded. | Ensure the final DMSO concentration in your culture medium is sufficient to keep this compound dissolved (typically ≤0.5%). Prepare fresh dilutions from a concentrated DMSO stock solution for each experiment. |

| Inconsistent or lower-than-expected compound activity. | Degradation of this compound in solution due to improper storage or prolonged incubation in aqueous media. | Aliquot DMSO stock solutions and store them at -80°C to minimize freeze-thaw cycles. Prepare working dilutions in aqueous media immediately before use. |

| Cell line is resistant to NAMPT inhibition. | Confirm that your cell line is sensitive to NAMPT inhibitors. Some cell lines may have alternative NAD+ biosynthesis pathways. | |

| High background signal or off-target effects in assays. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |

| The purity of the this compound may be compromised. | Ensure you are using a high-purity compound. Purity can be checked by HPLC. | |

| Unexpected cell death or cytotoxicity. | The final DMSO concentration is too high. | Use a final DMSO concentration that is non-toxic to your cells (typically ≤0.5%). Include a vehicle control (DMSO alone) in your experiments. |

| This compound is a potent inhibitor of NAMPT, leading to NAD+ depletion and cell death, which may be the intended effect.[2][7][8] | Titrate the concentration of this compound to achieve the desired level of inhibition without excessive, acute cytotoxicity if that is not the endpoint of interest. |

Experimental Protocols

Protocol: Assessing Cell Viability with this compound

This protocol provides a general guideline for determining the effect of this compound on the viability of a cancer cell line.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes and store at -80°C.

2. Cell Seeding:

-

Harvest and count cells.

-